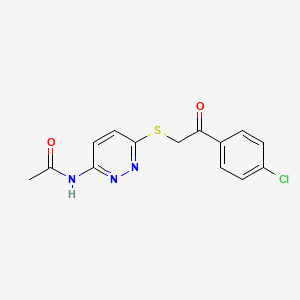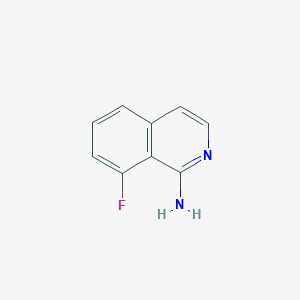
2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a bromine atom, a benzamide group, and a pyrimidinyl moiety, making it a potentially versatile chemical for various applications.
准备方法
Synthetic Routes and Reaction Conditions
Initial Bromination: : The synthesis usually begins with the bromination of a benzamide precursor. Bromine or a brominating agent like N-bromosuccinimide (NBS) can be used under controlled conditions.
Formation of Pyrimidinyl Group: : Next, the pyrimidinyl group is introduced via cyclization reactions. This involves the use of cyclopropyl and oxo functional groups, employing catalysts and solvents such as acetic acid or dimethyl sulfoxide (DMSO).
Ethylation: : The 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl group is then attached to the benzamide via nucleophilic substitution reactions, often using bases like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial-scale production may utilize automated synthesis processes with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and real-time monitoring through techniques like HPLC (High-Performance Liquid Chromatography) ensures efficiency and consistency.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, forming oxidized derivatives that might exhibit different properties.
Reduction: : Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: : The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: : Organometallic reagents such as Grignard reagents.
Major Products Formed from These Reactions
The resulting products vary widely based on the reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may form an alcohol or amine derivative.
科学研究应用
Chemistry
In synthetic chemistry, this compound can act as a building block for creating more complex molecules, especially in drug discovery and material science.
Biology
Due to its structural elements, the compound might interact with various biological pathways, making it a candidate for biochemical studies.
Medicine
Potential medicinal applications could include acting as a pharmacophore in designing drugs for diseases where modulation of specific enzymes or receptors is required.
Industry
In industrial applications, it could serve as an intermediate in the synthesis of agrochemicals or specialty chemicals used in various sectors.
作用机制
The exact mechanism of action depends on the context of its use. the compound's molecular structure suggests it can interact with biological targets such as enzymes or receptors. The bromine atom and pyrimidinyl moiety could play roles in binding interactions, potentially affecting biochemical pathways.
相似化合物的比较
Similar Compounds
2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide: : Chlorine instead of bromine can lead to differences in reactivity and biological activity.
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide: : Without the halogen, might have reduced reactivity in substitution reactions.
2-bromo-N-(2-(4-cyclopropyl-6-oxo-2-thioxo-1(6H)-pyrimidinyl)ethyl)benzamide: : Introduction of a sulfur atom can significantly alter chemical and biological properties.
Uniqueness
The presence of both a bromine atom and a pyrimidinyl group in 2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide provides unique reactivity and potential for diverse applications, distinguishing it from its counterparts.
属性
IUPAC Name |
2-bromo-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-4-2-1-3-12(13)16(22)18-7-8-20-10-19-14(9-15(20)21)11-5-6-11/h1-4,9-11H,5-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKIANRMLJHQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2977938.png)
![1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride](/img/structure/B2977939.png)



![1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977948.png)
![Methyl 2-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoate](/img/structure/B2977949.png)


![5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2977954.png)

![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2977957.png)
![1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2977959.png)
![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide](/img/structure/B2977960.png)
